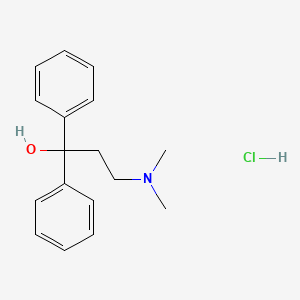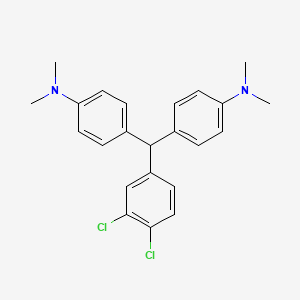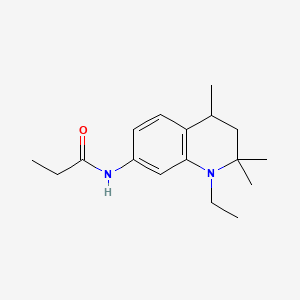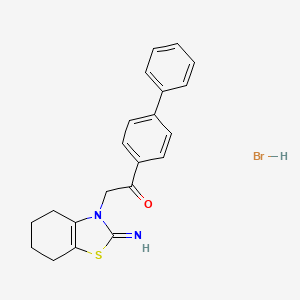
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate: is a chemical compound with the molecular formula C6H6BrClN2O6S and a molecular weight of 349.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzenamine structure, along with a sulfate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves multiple steps, typically starting with the nitration of benzenamine to introduce the nitro group. This is followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The final step involves the formation of the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include nitric acid for nitration, bromine for bromination, and chlorine gas for chlorination .
Análisis De Reacciones Químicas
Types of Reactions: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Substitution Reactions: Products include various substituted benzenamines depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amine derivative.
Aplicaciones Científicas De Investigación
Chemistry: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is used as an intermediate in the synthesis of various organic compounds. It is also used in analytical chemistry for gas chromatography .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it highly reactive towards electrophiles . The compound can form sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the benzene ring .
Comparación Con Compuestos Similares
Benzenamine, 4-bromo-2-chloro-: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-6-chloro-4-nitroaniline: This is another closely related compound with similar functional groups.
Uniqueness: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is unique due to the specific arrangement of its substituents and the presence of the sulfate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
63589-34-4 |
|---|---|
Fórmula molecular |
C12H10Br2Cl2N4O8S |
Peso molecular |
601 g/mol |
Nombre IUPAC |
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H4BrClN2O2.H2O4S/c2*7-4-1-3(10(11)12)2-5(8)6(4)9;1-5(2,3)4/h2*1-2H,9H2;(H2,1,2,3,4) |
Clave InChI |
AMCVQXACBOZITO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
| 63589-34-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1659037.png)







![(5Z)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1659051.png)
![(3Z)-3-[(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)ethylidene]-2-benzofuran-1-one](/img/structure/B1659052.png)
![N-[(8E)-tricyclo[5.2.1.0^{2,6}]decan-8-ylidene]hydroxylamine](/img/structure/B1659054.png)
![3-Phenylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1659055.png)


